molecular formula C8H8O3 B071031 4-Methylbenzo[d][1,3]dioxol-5-ol CAS No. 187040-03-5

4-Methylbenzo[d][1,3]dioxol-5-ol

Cat. No.: B071031
CAS No.: 187040-03-5
M. Wt: 152.15 g/mol
InChI Key: ZBFVXNCYGRJZCR-UHFFFAOYSA-N
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Description

4-Methylbenzo[d][1,3]dioxol-5-ol is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, characterized by the presence of a methyl group at the fourth position and a hydroxyl group at the fifth position on the benzodioxole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzo[d][1,3]dioxol-5-ol can be synthesized through several methods. One common approach involves the reaction of sesamol with methylating agents. For instance, the methylation of sesamol using methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methylbenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

4-Methylbenzo[d][1,3]dioxol-5-ol can be compared with other benzodioxole derivatives:

    Sesamol (3,4-Methylenedioxyphenol): Similar structure but lacks the methyl group at the fourth position.

    Piperine (1-Piperoylpiperidine): Contains a benzodioxole ring but with a piperidine moiety.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position and hydroxyl group at the fifth position contribute to its reactivity and potential therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

187040-03-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3

InChI Key

ZBFVXNCYGRJZCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)O

Canonical SMILES

CC1=C(C=CC2=C1OCO2)O

Synonyms

1,3-Benzodioxol-5-ol, 4-methyl-

Origin of Product

United States

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